molecular formula C21H26O7 B11015278 ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate

ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate

Cat. No.: B11015278
M. Wt: 390.4 g/mol
InChI Key: WYBVIUFFJYSIAT-UHFFFAOYSA-N
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Description

Ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets. The chromen-2-one core is known to interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate can be compared with other chromen-2-one derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H26O7

Molecular Weight

390.4 g/mol

IUPAC Name

ethyl 3-[4-methyl-7-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C21H26O7/c1-6-25-18(22)10-9-16-13(2)15-8-7-14(11-17(15)27-20(16)24)26-12-19(23)28-21(3,4)5/h7-8,11H,6,9-10,12H2,1-5H3

InChI Key

WYBVIUFFJYSIAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)OC(C)(C)C)OC1=O)C

Origin of Product

United States

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